2-Aminoquinoline-3-carbaldehyde
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Overview
Description
2-Aminoquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the second position and an aldehyde group at the third position of the quinoline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-3-carbaldehyde can be achieved through several chemical reactions:
Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which are then converted to this compound.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of a dipolarophile with a 1,3-dipole.
One-Pot Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Reductive Amination: This method involves the reduction of an imine intermediate to form the amine product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The Vilsmeier-Haack formylation is particularly favored due to its high yield and straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Cycloaddition: Common reagents include dipolarophiles and 1,3-dipoles.
Major Products Formed
Oxidation: 2-Aminoquinoline-3-carboxylic acid.
Reduction: 2-Aminoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
Cycloaddition: Various heterocyclic compounds.
Scientific Research Applications
2-Aminoquinoline-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
2-Aminoquinoline-3-carbaldehyde can be compared with other quinoline derivatives:
2-Chloroquinoline-3-carbaldehyde: This compound is a key intermediate in the synthesis of this compound.
2-Aminoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Aminoquinoline: The amino group is at a different position, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-aminoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H,(H2,11,12) |
InChI Key |
PIIZROVJGVZIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C=O |
Origin of Product |
United States |
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